An In-Depth Technical Guide to Bredinin Aglycone
An In-Depth Technical Guide to Bredinin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bredinin aglycone, chemically known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a purine (B94841) nucleotide analogue that serves as the core structure of the immunosuppressive drug Bredinin (Mizoribine). While Bredinin itself has established clinical applications, its aglycone form is a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of Bredinin aglycone, including its chemical properties, synthesis, mechanism of action, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Bredinin, an imidazole (B134444) nucleoside antibiotic, is a potent immunosuppressant used in the management of autoimmune diseases and to prevent rejection in organ transplantation.[1][2] Its biological activity is intrinsically linked to its metabolic conversion to Bredinin-5'-monophosphate, which inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[3] The aglycone of Bredinin, 5-Hydroxy-1H-imidazole-4-carboxamide, is the foundational heterocyclic base of this important therapeutic agent. Understanding the properties and biological profile of Bredinin aglycone is critical for the design of novel analogues and for elucidating the structure-activity relationships within this class of compounds. This document aims to be a central repository of technical information on Bredinin aglycone for the scientific community.
Chemical Properties and Data
Bredinin aglycone is a small heterocyclic molecule with the following key identifiers and properties:
| Property | Value | Reference |
| Chemical Name | 5-Hydroxy-1H-imidazole-4-carboxamide | [4] |
| Synonyms | SM-108, FF-10501 | [4] |
| CAS Number | 56973-26-3 | |
| Molecular Formula | C₄H₅N₃O₂ | |
| Molecular Weight | 127.10 g/mol | |
| Appearance | Solid | |
| Solubility | Water: 1 mg/mL (7.87 mM) (Sonication recommended) | |
| DMSO: 21.67 mg/mL (170.5 mM) (Sonication recommended) | ||
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
Synthesis
General Synthetic Scheme
A potential synthetic pathway for 5-Hydroxy-1H-imidazole-4-carboxamide could involve the cyclization of an appropriate acyclic precursor. One common method for imidazole ring formation is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis. A more tailored approach for this specific substituted imidazole is likely to involve the construction of the imidazole ring from a suitable amino acid derivative or a cyano-containing precursor.
A reported industrial method for a similar compound, 4-amino-5-imidazole formamide, involves a two-step process starting from diaminomaleonitrile (B72808) and formamide, followed by a ring-closure reaction under alkaline conditions. This suggests a possible route for synthesizing the imidazole core of Bredinin aglycone.
Illustrative Experimental Protocol (Hypothetical)
This protocol is illustrative and based on general synthetic methods for similar compounds. Optimization would be required for successful synthesis.
Step 1: Synthesis of an Intermediate (e.g., an amidine derivative) A suitable starting material, such as an amino acid ester or a derivative of glycinamide, would be reacted with a formylating agent to introduce the necessary carbon and nitrogen atoms for the imidazole ring.
Step 2: Ring Closure to form the Imidazole Ring The intermediate from Step 1 would then be subjected to a cyclization reaction. This could be achieved by treatment with a base to facilitate intramolecular condensation. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully controlled to favor the formation of the desired 5-hydroxyimidazole product.
Step 3: Purification The crude product would be purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure 5-Hydroxy-1H-imidazole-4-carboxamide.
Mechanism of Action and Signaling Pathways
The primary biological significance of Bredinin aglycone lies in its role as a precursor to the active immunosuppressant, Bredinin. The aglycone itself is not the primary active agent but is converted intracellularly to Bredinin, which then exerts its therapeutic effects.
Intracellular Conversion and Activation
Once inside the cell, Bredinin aglycone is believed to be a substrate for adenine (B156593) phosphoribosyltransferase (APRT). This enzyme catalyzes the addition of a ribose-5-phosphate (B1218738) group to the aglycone, forming Bredinin.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
Bredinin is subsequently phosphorylated to Bredinin-5'-monophosphate. This active metabolite is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP).
Downstream Effects of Guanine Nucleotide Depletion
The depletion of the guanine nucleotide pool has profound effects on rapidly proliferating cells, particularly T and B lymphocytes, which are heavily reliant on the de novo purine synthesis pathway. The key downstream consequences include:
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Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential building blocks for nucleic acid synthesis. Their depletion leads to an arrest of the cell cycle, primarily at the S phase.
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Suppression of Lymphocyte Proliferation: The inability to synthesize new DNA and RNA prevents the clonal expansion of T and B lymphocytes in response to antigenic stimulation. This is the basis of the immunosuppressive effect of Bredinin.
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Induction of Apoptosis: Prolonged guanine nucleotide deprivation can trigger programmed cell death (apoptosis) in activated lymphocytes.
Signaling Pathway Diagram
Biological Activity and Quantitative Data
Bredinin aglycone exhibits cytotoxic properties, primarily due to its intracellular conversion to Bredinin. The cytotoxic effects are particularly pronounced in rapidly dividing cells like lymphocytes and certain cancer cell lines.
Cytotoxicity
Studies on the murine leukemia cell line L5178Y have shown that Bredinin aglycone is as strongly cytotoxic as Bredinin itself.
| Cell Line | Assay Type | Endpoint | Value |
| L5178Y | Cell Growth Inhibition | Minimum Inhibitory Concentration (MIC) | 10⁻⁵ M |
Note: Further quantitative data such as IC₅₀ values for a broader range of cell lines are not extensively reported in publicly available literature.
Reversal of Cytotoxicity
The cytotoxic effects of Bredinin aglycone can be reversed by the addition of components of the guanine nucleotide salvage pathway, confirming that its mechanism of action is dependent on the depletion of guanine nucleotides.
| Agent | Reversing Compound | Observation |
| Bredinin aglycone | Guanylic acid | Reverses the growth inhibitory effects. |
| Bredinin aglycone | Guanosine | Reverses the growth inhibitory effects. |
| Bredinin aglycone | Guanine | Reverses the growth inhibitory effects. |
| Bredinin aglycone | Adenine | Prevents the growth inhibitory effect of the aglycone (but not Bredinin), suggesting it competes for the converting enzyme (APRT). |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of Bredinin aglycone.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
Objective: To determine the concentration of Bredinin aglycone that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Target cell line (e.g., L5178Y, or other cancer cell lines)
-
Complete cell culture medium
-
Bredinin aglycone stock solution (in DMSO or water)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Bredinin aglycone in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest concentration of the compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the effect of Bredinin aglycone on cell cycle progression.
Objective: To determine if Bredinin aglycone induces cell cycle arrest at a specific phase.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Bredinin aglycone
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Bredinin aglycone for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
Objective: To determine if Bredinin aglycone induces apoptosis.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Bredinin aglycone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Bredinin aglycone as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Differentiate cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Experimental Workflow Diagram
References
- 1. Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bredinin aglycone | TargetMol [targetmol.com]
